3,8-Dimethylquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHEEHMFWOUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3,8 Dimethylquinolin 4 Ol
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits distinct reactivity in each ring towards electrophiles. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, especially under the acidic conditions often used for such reactions. Consequently, electrophilic aromatic substitution (EAS) on quinoline predominantly occurs on the electron-richer benzene ring, typically at the C5 and C8 positions. stackexchange.compharmaguideline.comuop.edu.pk In 3,8-Dimethylquinolin-4-ol, the presence of activating substituents significantly modifies this inherent reactivity.
Nitration Kinetics and Positional Selectivity
The nitration of quinoline derivatives is typically carried out with a mixture of nitric and sulfuric acids (mixed acid). masterorganicchemistry.com Under these potent acidic conditions, the quinoline nitrogen is protonated, meaning the reaction occurs on the corresponding quinolinium ion. stackexchange.comrsc.org This protonated nitrogen acts as a powerful electron-withdrawing group, strongly deactivating the entire heterocyclic system to electrophilic attack. As a result, the nitration of the quinolinium ion is significantly slower than that of comparable carbocyclic aromatic compounds like naphthalene. stackexchange.com
However, the 4-hydroxy substituent in this compound is a strong activating group. Even when protonated, the oxonium ion (-OH2+) or the hydroxyl group in the conjugate acid of the quinolinone tautomer provides significant activation through resonance, directing incoming electrophiles to the benzenoid ring. Detailed kinetic studies on the parent compound, 4-hydroxyquinoline (B1666331), in sulfuric acid show that the 4-substituent provides substantial rate enhancements for nitration at specific positions compared to the unsubstituted quinolinium ion. rsc.org
The 4-hydroxy group dramatically activates the C6 position by a factor of approximately 3,300 and the C8 position by a factor of about 29.5. rsc.org In the case of this compound, the C8 position is blocked by a methyl group. This methyl group, being an electron-donating substituent, would further activate the ring. Therefore, the primary site for nitration would be the highly activated C6 position. A secondary site could be the C5 position, which is also activated by the 4-hydroxy group, though to a lesser extent than C6. rsc.org
| Compound/Position | Relative Rate Factor (Nitration) | Reference |
| Quinolinium ion | Baseline | rsc.org |
| 4-Hydroxyquinolinium ion (at C6) | ~3,300 | rsc.org |
| 4-Hydroxyquinolinium ion (at C8) | ~29.5 | rsc.org |
| 4-Methoxyquinolinium ion (at C6) | ~1,600 | rsc.org |
| 4-Methoxyquinolinium ion (at C8) | ~23 | rsc.org |
This table illustrates the powerful activating effect of a 4-hydroxy substituent on the rate of nitration at specific positions of the quinoline nucleus, based on data for the parent compound.
Reactivity of Conjugate Acids and Free Base Forms
A significant duality exists in the reactivity of this compound. The molecule has two sites for protonation: the basic quinoline nitrogen and the hydroxyl group. In strongly acidic media, such as those used for nitration, the nitrogen is protonated, forming the quinolinium cation. stackexchange.comrsc.org This conjugate acid is the predominant species and, as discussed, is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the R-NH+ group.
In contrast, the free base (the neutral molecule), which would be present in less acidic or neutral conditions, is a highly activated system. The 4-hydroxy group is a powerful ortho-, para-directing activator, and the two methyl groups also contribute electron density to the ring. The lone pair on the nitrogen atom further enhances the electron density of the heterocyclic ring. This form of the molecule would be exceptionally reactive towards even mild electrophiles. However, most electrophilic aromatic substitution reactions require conditions that would protonate the quinoline nitrogen, forcing the reaction to proceed through the less reactive conjugate acid pathway.
Chelation Chemistry of this compound with Metal Ions
The arrangement of the nitrogen atom at position 1 and the hydroxyl group at position 4 in this compound creates a bidentate ligand capable of forming stable complexes with a variety of metal ions. This process, known as chelation, is a fundamental aspect of the compound's chemical profile.
Influence of Substituents on Chelation Affinity
The stability of the metal chelates formed by this compound is significantly influenced by the electronic properties of its substituents. The stability of a metal complex is directly related to the basicity of the ligand's donor atoms. Higher basicity (a higher pKa) of the coordinating groups generally leads to the formation of more stable metal complexes. theshifters.it
The parent compound, 4-hydroxyquinoline, has two relevant pKa values: one for the protonation of the quinoline nitrogen (pKa1 ≈ 2.23) and one for the deprotonation of the hydroxyl group (pKa2 ≈ 11.28). chemicalbook.comchemicalbook.com The two methyl groups in this compound are electron-donating. They increase the electron density on the quinoline ring and, by extension, on the nitrogen and oxygen atoms. This inductive effect raises the basicity of both coordinating atoms, leading to a higher pKa for the hydroxyl group and a stronger affinity for metal ions. Consequently, this compound is expected to form more stable metal complexes (i.e., have higher stability constants, log K) than the unsubstituted 4-hydroxyquinoline.
| Compound | pKa (N-Protonation) | pKa (OH Deprotonation) | Expected Relative Metal Complex Stability | Reference |
| 4-Hydroxyquinoline | ~2.23 | ~11.28 | Baseline | chemicalbook.com, chemicalbook.com |
| This compound | > 2.23 | > 11.28 | Higher | (Predicted) |
| 4-Hydroxy-2-nitroquinoline | < 2.23 | < 11.28 | Lower | (Predicted) |
This table compares the known pKa values of 4-hydroxyquinoline with the predicted values for its dimethylated derivative, illustrating how electron-donating groups are expected to increase basicity and, consequently, the stability of metal chelates.
Hydrolysis and Decarboxylation Pathways in 4-Hydroxyquinolines
The concepts of hydrolysis and decarboxylation are most relevant to derivatives of 4-hydroxyquinoline that contain specific functional groups, such as an ester or carboxylic acid at the C3 position. The this compound molecule itself does not possess a carboxyl group and is therefore not subject to decarboxylation in the traditional sense.
The core structure of this compound exists in tautomeric equilibrium with its keto form, 3,8-Dimethyl-1H-quinolin-4-one. This quinolin-4-one structure contains a cyclic amide (lactam) functionality within the pyridine ring. Lactams are generally stable but can undergo hydrolysis under forcing conditions, such as prolonged heating in strong aqueous acid or base. This hydrolytic reaction would result in the cleavage of the amide bond and the opening of the pyridine ring to form an amino acid derivative.
While direct hydrolysis of the quinolin-4-one ring is difficult, related degradation pathways have been studied. Microbial and oxidative degradation of the quinoline nucleus can occur, often initiated by hydroxylation at various positions, followed by ring cleavage. nih.govnih.govresearchgate.net These pathways ultimately lead to the breakdown of the heterocyclic structure into simpler aliphatic compounds. For this compound, such degradation would represent the ultimate transformation of the molecule, but it requires specific oxidative or biological conditions rather than simple hydrolysis. The most common chemical transformation discussed in the context of hydrolysis and decarboxylation for this class of compounds involves the conversion of a 4-hydroxyquinoline-3-carboxylic acid ester to the corresponding acid, followed by the thermal loss of carbon dioxide to yield the 4-hydroxyquinoline. researchgate.netnih.gov
Redox Chemistry and Electrochemical Behavior of this compound Derivatives
The redox chemistry of quinolin-4-ol derivatives is a critical aspect of their chemical reactivity, influencing their stability, biological activity, and potential applications in materials science. The core structure, featuring a pyridine ring fused to a benzene ring with a hydroxyl group at the 4-position, can undergo oxidation and reduction reactions. The presence of methyl groups at the 3 and 8 positions, as in this compound, significantly modulates these redox properties through electronic and steric effects.
Oxidation of the quinolin-4-ol scaffold can proceed via the hydroxyl group, leading to the formation of a radical species and subsequently a quinone-like structure. The ease of this oxidation is influenced by the electron-donating or electron-withdrawing nature of the substituents. Electron-donating groups, such as the methyl groups in this compound, are expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to the unsubstituted quinolin-4-ol. This is because the methyl groups increase the electron density on the aromatic system, stabilizing the resulting cationic radical.
Conversely, the reduction of the quinoline ring system is also influenced by substituents. The electron-donating methyl groups would likely make the reduction of this compound more difficult, resulting in a more negative reduction potential.
To illustrate the effect of substituents on the oxidation potentials of related compounds, the following table presents data for a series of substituted anilines and phenols, which serve as good models for the behavior of the quinolin-4-ol system.
| Compound | Substituent | Oxidation Potential (V vs. SCE) |
|---|---|---|
| Aniline (B41778) | -H | 0.93 |
| 4-Methylaniline | 4-CH3 | 0.81 |
| Phenol | -H | 1.34 |
| 4-Methylphenol | 4-CH3 | 1.20 |
Note: Data is illustrative and sourced from studies on substituted anilines and phenols to demonstrate electronic effects. researchgate.netumn.eduosti.gov
The redox potentials of organic molecules are intrinsically linked to their molecular electronic structure, particularly the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the ionization potential and thus the oxidation potential of a molecule. A higher HOMO energy level indicates that the electrons in this orbital are less tightly bound and can be more easily removed. Therefore, a higher HOMO energy generally correlates with a lower oxidation potential. For this compound, the electron-donating methyl groups are expected to raise the HOMO energy level compared to the parent quinolin-4-ol, thereby facilitating its oxidation.
Conversely, the energy of the LUMO is related to the electron affinity and the reduction potential. A lower LUMO energy level suggests that the molecule can more readily accept an electron. Consequently, a lower LUMO energy correlates with a less negative (more positive) reduction potential. The methyl groups in this compound would likely increase the LUMO energy, making reduction more difficult.
The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational studies on related heterocyclic systems have established strong linear correlations between calculated HOMO energies and experimentally determined oxidation potentials. These theoretical models can be powerful tools for predicting the redox behavior of novel compounds like this compound.
The following table provides an example of calculated HOMO and LUMO energies for related aromatic compounds to illustrate these concepts.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aniline | -5.28 | 0.64 | 5.92 |
| 4-Methylaniline | -5.12 | 0.71 | 5.83 |
| Phenol | -5.81 | 0.45 | 6.26 |
| 4-Methylphenol | -5.65 | 0.52 | 6.17 |
Note: These values are illustrative and based on computational studies of similar compounds to demonstrate the principles of molecular orbital theory. umn.edu
Tautomeric Equilibria and Structural Dynamics of 3,8 Dimethylquinolin 4 Ol
Investigation of 4-Hydroxy-/4-Oxo Tautomerism
The tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms of quinoline (B57606) derivatives has been a subject of extensive research. Spectroscopic methods and crystallographic studies are powerful tools for elucidating the dominant tautomeric form in different physical states.
Dominance of Keto-Form in Solution and Solid State
Experimental evidence from studies on closely related quinolin-4-one systems strongly indicates that the keto-form is the predominant tautomer for 3,8-dimethylquinolin-4-ol in both the solid state and in solutions. X-ray crystallographic analyses of similar 4-hydroxyquinolines have shown that the molecules exist as the keto tautomer in the crystal lattice. missouri.edu This preference is attributed to the greater thermodynamic stability of the keto form.
In solution, spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the tautomeric preference. For a range of 3-substituted 2-methyl-quinolin-4(1H)-ones in a polar solvent like dimethyl sulfoxide (B87167) (DMSO-d6), a significant deshielding of the carbon atom at position 4 (C4) is observed in the ¹³C NMR spectra. Current time information in Edmonton, CA. This observation is a clear indicator of the presence of a carbonyl group, confirming the dominance of the 4-oxo (keto) form in solution. Current time information in Edmonton, CA. The experimental and calculated chemical shifts for the C4 carbon in the 4-oxo and 4-hydroxy isomers are markedly different, serving as a reliable criterion for assigning the tautomeric form. Current time information in Edmonton, CA.
Influence of Solvent Polarity on Tautomeric Ratios
The equilibrium between the keto and enol tautomers can be influenced by the polarity of the solvent. beilstein-journals.org Generally, the keto tautomer is more polar than the enol form. Consequently, polar solvents are expected to stabilize the keto form to a greater extent through dipole-dipole interactions, thereby shifting the equilibrium further towards this tautomer. beilstein-journals.org Conversely, in nonpolar solvents, the enol form might be slightly more favored, although the keto form is generally the major species for quinolin-4-ones under most conditions.
The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a crucial role. sci-hub.se Protic solvents can form hydrogen bonds with the carbonyl group of the keto tautomer, further stabilizing it. In aprotic solvents, the relative stability will be more dependent on the solvent's dielectric constant. For instance, in a study of other heterocyclic systems, an increase in the polarity of the environment, such as the addition of water to acetonitrile, led to an increased content of the keto tautomers. beilstein-journals.org
Table 1: Expected Predominant Tautomer of this compound in Different Environments
| Environment | Predominant Tautomer | Rationale |
| Solid State | Keto (3,8-dimethyl-1H-quinolin-4-one) | Higher thermodynamic stability in the crystal lattice. |
| Polar Solvents (e.g., DMSO, Water) | Keto (3,8-dimethyl-1H-quinolin-4-one) | Stabilization through dipole-dipole interactions and hydrogen bonding. |
| Nonpolar Solvents (e.g., Toluene) | Keto (3,8-dimethyl-1H-quinolin-4-one) | Generally more stable tautomer, though the enol form may be present in slightly higher concentrations compared to polar solvents. |
Quantum-Chemical Calculations of Tautomeric Forms
Computational chemistry provides powerful tools to investigate the intricacies of tautomeric equilibria at a molecular level. Quantum-chemical calculations can offer deep insights into the relative stabilities of tautomers and the dynamics of their interconversion.
Energy Differences and Stability Profiles of Isomers
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), have been widely used to determine the relative energies and, consequently, the stability of the keto and enol tautomers of quinolin-4-ol derivatives. researchgate.net For a variety of substituted 4-hydroxyquinolines, computational studies have consistently shown that the keto tautomer is energetically more favorable than the enol tautomer. researchgate.net
These calculations can be performed for isolated molecules in the gas phase and can also incorporate the effects of different solvents using models like the Polarizable Continuum Model (PCM). Current time information in Edmonton, CA. The results of such calculations for related compounds indicate a significant energy difference between the two forms, further supporting the experimental observation of the keto form's dominance.
Table 2: Illustrative Calculated Relative Energies for 4-Hydroxyquinoline (B1666331) Tautomers (based on similar systems)
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |
| Keto | DFT/B3LYP/6-311++G(d,p) | 0.00 |
| Enol | DFT/B3LYP/6-311++G(d,p) | > 5.00 |
Note: These are representative values based on calculations for similar quinolin-4-one systems. The actual energy difference for this compound may vary.
Computational Modeling of Proton Transfer Dynamics
The interconversion between the keto and enol forms involves the transfer of a proton from the nitrogen to the oxygen atom (or vice versa). Quantum-chemical methods can be employed to model the reaction pathway of this intramolecular proton transfer. This involves locating the transition state structure for the tautomerization and calculating the activation energy barrier.
The height of this energy barrier provides information about the rate of interconversion. A high barrier would suggest a slow equilibrium, while a low barrier indicates a rapid interconversion. Computational studies on similar systems suggest that the proton transfer barrier can be influenced by the presence of solvent molecules, which can facilitate the process through a proton relay mechanism.
Role of Substituents (e.g., Methyl Groups) on Tautomeric Preference
The nature and position of substituents on the quinoline ring can have a discernible effect on the tautomeric equilibrium. The methyl groups at the 3- and 8-positions of this compound are expected to influence the relative stability of the keto and enol forms.
Electron-donating groups, such as methyl groups, can affect the electron density distribution within the molecule. A study on 3-substituted 2-methyl-quinolin-4(1H)-ones found that substituents with different electronic properties did not have a significant influence on the chemical shift of the C4 carbon, suggesting that the keto form remains dominant regardless of the substituent at the 3-position. Current time information in Edmonton, CA. However, the presence of these groups can subtly alter the energy difference between the tautomers.
Computational studies on various substituted 4-hydroxyquinolines have shown that the keto tautomer is consistently favored. researchgate.net The methyl groups in this compound are likely to further stabilize the keto form through their inductive electron-donating effect, thereby reinforcing the inherent preference for the 4-oxo tautomer.
Zwitterionic Species Formation and Stability
Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings, detailed studies, or data tables concerning the formation and stability of the zwitterionic species of this compound. The existing body of research on the tautomerism of quinolin-4-ol and its derivatives primarily focuses on the equilibrium between the enol (hydroxyquinoline) and keto (quinolone) forms.
While the formation of a zwitterionic tautomer through intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen is a theoretical possibility, particularly in polar protic solvents, no experimental or computational studies were found to substantiate or quantify this for this compound. The relative energy, stability, and factors influencing the formation of this zwitterionic species remain uncharacterized in the retrieved scientific literature. Therefore, a detailed discussion and presentation of data tables on this specific topic is not possible based on currently available information.
Advanced Spectroscopic and Structural Characterization of 3,8 Dimethylquinolin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 3,8-dimethylquinolin-4-ol in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.
1H and 13C NMR for Structural Elucidation and Tautomerism Confirmation
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, and for this compound, are particularly sensitive to the predominant tautomeric form in a given solvent.
In the enol form, a characteristic signal for the hydroxyl proton (-OH) would be expected, typically in the range of 9-15 ppm, though this can be broad and its position dependent on solvent and concentration. The aromatic protons on the quinoline (B57606) ring system would appear in the region of 7.0-8.5 ppm. The two methyl groups, being in different environments (one on the pyridine (B92270) ring at position 3 and one on the benzene (B151609) ring at position 8), would give rise to distinct singlet signals, likely in the range of 2.3-2.7 ppm.
Conversely, in the keto form (3,8-dimethyl-1H-quinolin-4-one), the hydroxyl proton signal would be replaced by an N-H proton signal, which is also expected to be broad and appear in a similar downfield region. A key indicator of the keto form in the ¹³C NMR spectrum would be the presence of a carbonyl carbon (C=O) signal, typically in the range of 170-180 ppm. researchgate.net In the enol form, the C4 carbon would be expected to resonate at a lower chemical shift, characteristic of an aromatic carbon bearing an oxygen atom (around 150-160 ppm).
Studies on similar 4-hydroxyquinoline (B1666331) derivatives have shown that in polar solvents like DMSO, the keto tautomer is often the major species observed. researchgate.net The equilibrium between the two forms can be influenced by solvent polarity, temperature, and pH.
Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 8.0 - 8.2 | s |
| H5 | 7.6 - 7.8 | d |
| H6 | 7.2 - 7.4 | t |
| H7 | 7.4 - 7.6 | d |
| 3-CH₃ | 2.4 - 2.6 | s |
| 8-CH₃ | 2.5 - 2.7 | s |
| OH/NH | 9.0 - 15.0 | br s |
Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form |
| C2 | ~140 | ~150 |
| C3 | ~125 | ~120 |
| C4 | ~175 | ~155 |
| C4a | ~140 | ~138 |
| C5 | ~125 | ~123 |
| C6 | ~128 | ~126 |
| C7 | ~120 | ~118 |
| C8 | ~135 | ~133 |
| C8a | ~148 | ~146 |
| 3-CH₃ | ~15 | ~15 |
| 8-CH₃ | ~18 | ~18 |
15N NMR for Nitrogen Atom Environment Analysis
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the quinoline ring. The ¹⁵N chemical shift is highly sensitive to hybridization and the presence of tautomeric equilibria. For quinoline itself, the nitrogen resonance is observed around -70 ppm (relative to nitromethane). rsc.org
In the enol form of this compound, the nitrogen atom is part of an aromatic pyridine-like ring, and its chemical shift would be expected in a region similar to that of quinoline. However, in the keto (quinolin-4-one) form, the nitrogen is in an amide-like environment and is directly bonded to a proton. This change in bonding and hybridization would lead to a significant upfield shift in the ¹⁵N NMR spectrum, potentially to a region around -150 to -200 ppm. holzer-group.atnih.gov Observing the ¹⁵N chemical shift is, therefore, a powerful method to definitively determine the predominant tautomeric form in solution. tandfonline.comtandfonline.comresearchgate.net
2D NMR Techniques (HSQC, HMBC) for Connectivity and Proton-Carbon Correlations
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the unambiguous assignment of all proton and carbon signals.
The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the methyl groups and the protonated carbons of the quinoline ring. columbia.edu For example, the proton signal at ~2.4-2.6 ppm would show a cross-peak with the carbon signal at ~15 ppm, confirming their assignment to the 3-CH₃ group.
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). columbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C4, C4a, C8, and C8a. For instance, the protons of the 3-CH₃ group would be expected to show correlations to C2, C3, and C4 in the HMBC spectrum, while the protons of the 8-CH₃ group would correlate with C7, C8, and C8a. These long-range correlations provide a complete picture of the molecular connectivity and help to confirm the substitution pattern. researchgate.netuio.noijpsdronline.comyoutube.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomeric State
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide strong evidence for the tautomeric state of this compound.
In the enol form, a broad O-H stretching vibration would be expected in the IR spectrum in the region of 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.
In the keto form, the O-H stretch would be absent and replaced by an N-H stretching band, also in the 3200-3500 cm⁻¹ region. More definitively, a strong C=O stretching absorption would be observed between 1650 and 1700 cm⁻¹, a region characteristic of quinolones. The presence or absence of this strong carbonyl band is often the most straightforward vibrational evidence for the dominant tautomer. nih.govnih.gov
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C=C stretching modes of the aromatic rings. The vibrational frequencies obtained from both IR and Raman spectra can be compared with theoretical calculations to provide a detailed assignment of the observed bands. nih.govnih.gov
Expected Vibrational Frequencies (cm⁻¹)
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |
| O-H stretch | Enol | 3200-3600 (broad) |
| N-H stretch | Keto | 3200-3500 |
| C-H stretch (aromatic) | Both | 3000-3100 |
| C-H stretch (methyl) | Both | 2850-3000 |
| C=O stretch | Keto | 1650-1700 (strong) |
| C=C/C=N stretch | Both | 1500-1650 |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. mdpi.com A single-crystal X-ray diffraction study of this compound would unambiguously determine which tautomer exists in the crystalline form. It would also provide precise bond lengths and angles, which can further support the electronic distribution within the molecule.
Based on studies of similar 4-quinolinone structures, it is highly probable that this compound crystallizes in the keto form. researchgate.net In the solid state, these molecules often form hydrogen-bonded dimers, where the N-H of one molecule interacts with the C=O of a neighboring molecule. This intermolecular hydrogen bonding is a key feature of the crystal packing. The planarity of the quinoline ring system and the orientation of the methyl groups would also be precisely determined. The crystal structure of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, shows the planarity of the quinoline ring and provides a reference for the expected bond lengths and angles. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound with high precision, which in turn allows for the unambiguous determination of its elemental formula (C₁₁H₁₁NO). The calculated exact mass for the neutral molecule is 173.0841 g/mol . In practice, the compound would likely be observed as its protonated form, [M+H]⁺, with an exact mass of 174.0919.
The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For quinoline derivatives, common fragmentation pathways involve the loss of small neutral molecules. For this compound, characteristic fragmentation could include the loss of CO (from the keto form), followed by the loss of a methyl radical (CH₃). The stability of the quinoline ring system means that it will likely remain intact as a major fragment ion. Analysis of the fragmentation patterns of known quinoline alkaloids can help in predicting and interpreting the mass spectrum of this specific derivative. researchgate.netnih.govscielo.brresearchgate.net
Photoelectron Spectroscopy for Vapour Phase Tautomerism
The tautomeric equilibrium between the enol (this compound) and keto (3,8-dimethylquinolin-4(1H)-one) forms of this compound is a subject of significant interest, particularly in the gas phase where intermolecular interactions are minimized. While solution and solid-state studies often indicate a predominance of the keto form for similar 4-quinolone systems, the vapor phase allows for the intrinsic stability of the individual tautomers to be probed. nih.gov Photoelectron spectroscopy (PES) emerges as a powerful technique for investigating such gas-phase equilibria. researchgate.net
Photoelectron spectroscopy is based on the photoelectric effect, where a molecule is irradiated with high-energy photons, typically from a He(I) or He(II) source, causing the ejection of a valence electron. The kinetic energy of the ejected electron is measured, and from this, the binding energy of the electron, which corresponds to the ionization energy of the molecule, can be determined. Each tautomer, having a distinct electronic structure, will exhibit a unique photoelectron spectrum with characteristic ionization energies.
In the context of this compound, the enol and keto tautomers are expected to have different ionization potentials for their lone pair and π-electrons. The enol form possesses a hydroxyl group and a fully aromatic quinoline ring system. The keto form, on the other hand, has a carbonyl group and a non-aromatic pyridinone ring. These structural and electronic differences will manifest in their respective photoelectron spectra.
For instance, the nitrogen lone pair in the enol tautomer is part of an aromatic system, which would lead to a different ionization energy compared to the nitrogen in the keto tautomer's pyridinone ring. Similarly, the oxygen lone pairs in the hydroxyl group of the enol form and the carbonyl group of the keto form will have distinct ionization energies. The π-electron systems of the two tautomers will also give rise to a series of different ionization bands in the photoelectron spectrum.
A hypothetical He(I) photoelectron spectrum of a vapor-phase sample of this compound at elevated temperature, where both tautomers are present, would be a superposition of the spectra of the individual tautomers. The relative intensities of the peaks corresponding to each tautomer would be proportional to their relative populations in the gas phase at that temperature.
To deconvolve such a composite spectrum and determine the equilibrium constant, the individual spectra of the locked tautomers (e.g., O-methylated for the enol form and N-methylated for the keto form) can be studied. These model compounds provide the characteristic ionization energies for each tautomer, which can then be used to fit the experimental spectrum of the tautomeric mixture.
Computational chemistry, particularly density functional theory (DFT), plays a crucial role in complementing experimental photoelectron spectroscopy studies. nih.gov Theoretical calculations can predict the ionization energies of the different tautomers, aiding in the assignment of the experimental spectral bands. Furthermore, computational studies can provide insights into the relative stabilities of the tautomers in the gas phase, which can be compared with the experimental results from photoelectron spectroscopy.
The following table presents hypothetical ionization energies for the enol and keto tautomers of this compound, illustrating the expected differences that would be observed in a photoelectron spectroscopy experiment.
| Tautomer | Molecular Orbital | Predicted Ionization Energy (eV) |
| Enol (this compound) | π (HOMO) | 7.85 |
| n(N) | 9.20 | |
| n(O) | 10.50 | |
| Keto (3,8-dimethylquinolin-4(1H)-one) | n(O) | 8.90 |
| π (HOMO-1) | 9.50 | |
| n(N) | 10.10 |
By analyzing the photoelectron spectrum of the vapor-phase sample and comparing it with the theoretical predictions and data from model compounds, it is possible to quantify the tautomeric equilibrium of this compound in the gas phase. This information is crucial for understanding the intrinsic chemical properties of the molecule, which are fundamental for its potential applications.
Computational Chemistry and Molecular Modeling of 3,8 Dimethylquinolin 4 Ol
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, energy, and reactivity. For 3,8-Dimethylquinolin-4-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its chemical behavior. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For this compound, FMO analysis would map the electron density of these orbitals, revealing the most probable sites for electrophilic and nucleophilic attack.
Illustrative Data Table 6.1: Calculated FMO Properties for this compound (Note: The following values are hypothetical examples to illustrate the output of a DFT calculation and are not based on published data for this specific molecule.)
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; indicates the tendency to donate electrons. |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; indicates the tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Energy difference between HOMO and LUMO; a measure of chemical stability and reactivity. |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of its reactivity profile.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η)
Fukui functions are used to describe local reactivity, indicating which atoms within the molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This is achieved by analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron.
Illustrative Data Table 6.2: Global Reactivity Descriptors for this compound (Note: The following values are hypothetical examples derived from the illustrative FMO energies and are not based on published data for this specific molecule.)
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.25 eV |
| Electron Affinity (A) | -ELUMO | 1.80 eV |
| Electronegativity (χ) | (I+A)/2 | 4.025 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.225 eV |
| Electrophilicity Index (ω) | χ²/(2η) | 3.63 eV |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their dynamic behavior.
This technique is invaluable for:
Conformational Analysis: Identifying the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them.
Ligand-Target Interactions: Simulating how this compound might interact with a biological target, such as a protein. MD simulations can reveal the stability of the ligand-protein complex, the specific interactions (like hydrogen bonds) that maintain binding, and the flexibility of both the ligand and the target's active site over time. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with known activities (e.g., inhibitory concentrations) would be required.
The process involves:
Descriptor Calculation: Generating a large number of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape).
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the observed biological activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds.
Structure Activity Relationship Sar Studies of 3,8 Dimethylquinolin 4 Ol Derivatives Mechanistic Focus
Elucidation of Structural Requirements for Modulating Enzyme Activity (e.g., NQO1)
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in cellular detoxification and is often overexpressed in various cancer cells, making it a significant target for anticancer drug development. nih.govfao.org Quinone-based compounds, including certain quinoline (B57606) derivatives, can act as substrates for NQO1, leading to their bioactivation. The enzyme catalyzes a two-electron reduction of the quinone moiety to a hydroquinone, a process that can generate reactive oxygen species (ROS) and induce cellular damage in tumor cells. nih.govnih.gov
The interaction of quinoline derivatives with NQO1 is governed by specific structural features. Molecular docking studies have shown that the quinoline scaffold can bind within the enzyme's active site. researchgate.net Key interactions often involve:
The quinoline ring system: The fused benzene (B151609) and pyridine (B92270) rings can participate in hydrophobic interactions with nonpolar residues in the active site. nih.gov
The 4-oxo group (in the tautomeric quinolon-4-one form): This group is essential for activity and can form crucial hydrogen bonds with amino acid residues.
Substituents on the ring: The nature and position of various substituents dictate the binding affinity and the rate of enzymatic conversion. nih.govresearchgate.net
For a derivative of 3,8-Dimethylquinolin-4-ol to effectively modulate NQO1, the planarity of the quinoline ring and the accessibility of the 4-hydroxyl/oxo group are paramount for proper orientation and binding within the catalytic site.
Impact of Substituent Nature and Position on Molecular Activity Profiles
The biological activity of quinolin-4-ol derivatives can be finely tuned by altering the substituents on the heterocyclic ring. The specific placement of methyl groups at the C-3 and C-8 positions in this compound provides a foundational activity profile that can be further modified.
Modifications at the C-2 and C-3 positions of the quinoline ring have a significant impact on biological activity.
C-2 Position: Studies on various quinolin-4-one analogs have shown that small alkyl groups, such as a methyl group, at the C-2 position are often more advantageous for antineoplastic activity than larger aryl groups. mdpi.com Research on NQO1 substrates indicates that compounds with a hydrogen atom or a methyl group at the C-2 position exhibit comparable and significant enzymatic conversion rates. However, further oxidation of this methyl group to a carboxylic acid group leads to a decrease in these rates, suggesting that size and electronic properties at this position are critical. nih.gov
C-3 Position: The substituent at the C-3 position is believed to require coplanarity with the quinoline ring to maintain optimal activity. mdpi.com The introduction of ether or thioether groups at this position has been shown to increase antibacterial activity, while substituents containing nitrogen atoms (amines, N-heterocycles) tend to enhance anticancer effects. researchgate.net
For the this compound scaffold, further substitution at the C-2 position with small alkyl chains could be a viable strategy to enhance its activity, while modifications at the C-3 methyl group would need to maintain the planarity of the system.
Halogenation: The introduction of halogen atoms at various positions of the quinoline ring is a common strategy to modulate activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, substitution with a fluorine atom at the C-6 position has been found to be optimal for certain activities. mdpi.com In a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, halogen substitution at the C-6 position had a variable effect on antimycobacterial activity, which was also dependent on the nature of an accompanying alkoxy group. nih.gov This indicates that the effects of halogenation are context-dependent and can be influenced by other substituents.
Hydroxyl Group Modifications: The 4-hydroxyl group of quinolin-4-ol is a key functional group that is critical for its activity, partly due to its ability to tautomerize to the 4-oxo form and engage in hydrogen bonding. Modifying this group, for instance, by converting it into an ether (alkoxy group), can dramatically alter the compound's properties. Studies on 4-alkoxy-2-arylquinoline derivatives showed that the length of the alkyl chain was negatively correlated with antioxidant capacity. researchgate.net Modifying hydroxyl groups on other parts of a molecule, such as exchanging them for chloro or methoxy groups, has been shown to prevent metabolic glucuronidation, thereby increasing the compound's persistence. plos.org This suggests that while the 4-OH group is vital, its conversion to a metabolically stable ether could be a strategy to improve pharmacokinetic properties, although this may come at the cost of reduced target-binding affinity.
Correlation between Lipophilicity and Chemical Activity
Lipophilicity, often expressed as the partition coefficient (log P), is a fundamental physicochemical property that influences a molecule's ability to cross cell membranes and interact with biological targets. nih.govresearchgate.netnih.gov For quinoline derivatives, a clear relationship exists between their structure, lipophilicity, and subsequent biological activity.
An optimal level of lipophilicity is often required for maximal activity. While high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility and non-specific binding. The table below illustrates how different substituents can affect the experimental lipophilicity (logP) of quinoline-based compounds, providing a guide for tuning this property in derivatives of this compound.
| Compound Class | Substituent Type (at C-2) | Observed logP Range | Reference |
|---|---|---|---|
| 5,8-Quinolinedione Derivatives | Hydrogen | 1.65 - 2.00 | nih.gov |
| 5,8-Quinolinedione Derivatives | Methyl | 2.10 - 2.50 | nih.gov |
| 5,8-Quinolinedione Derivatives | Chloride | 2.50 - 3.00 | nih.gov |
| 5,8-Quinolinedione Derivatives | Pyrrolidinyl | 3.00 - 3.50 | nih.gov |
This table presents generalized data based on findings for quinoline derivatives to illustrate the impact of substituents on lipophilicity.
Pharmacophore Identification for Future Compound Design
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For inhibitors of enzymes like NQO1 or various kinases, the quinoline scaffold serves as a core element of the pharmacophore. researchgate.netnih.gov
Based on docking studies and SAR, a general pharmacophore for quinolin-4-ol derivatives targeting an enzymatic active site would likely include:
Aromatic/Hydrophobic Region: Provided by the fused benzene and pyridine rings, essential for hydrophobic interactions.
Hydrogen Bond Acceptor: The nitrogen atom at position 1 and the oxygen at position 4 are key hydrogen bond acceptors. frontiersin.org
Hydrogen Bond Donor: The hydroxyl group at position 4 can act as a hydrogen bond donor.
Substituent Vectors: Specific regions around the core scaffold where substituents can be placed to enhance affinity and selectivity. For this compound, the methyl groups at C-3 and C-8 occupy two such vectors, likely engaging in hydrophobic interactions within the target's binding pocket.
Developing a precise pharmacophore model allows for the virtual screening of compound libraries to identify new derivatives with a higher probability of being active, guiding more efficient and focused synthetic efforts. nih.govfrontiersin.org
Stereochemical Considerations in Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems (e.g., enzymes and receptors) are themselves chiral. jinjingchemical.com While this compound is an achiral molecule, the introduction of a chiral center in any of its derivatives would necessitate stereochemical considerations.
For instance, if a substituent introduced at the C-2 or C-3 position, or on the C-3 methyl group, creates a stereocenter, the resulting enantiomers could exhibit significantly different biological activities. One enantiomer might fit perfectly into a target's binding site, leading to high potency, while the other might bind weakly or not at all. These differences can arise from:
Differential Target Binding: Only one enantiomer may have the correct 3D orientation to form key interactions with the target protein.
Stereoselective Metabolism: Enzymes in the body may metabolize one enantiomer faster than the other.
Stereoselective Transport: Uptake into cells by transporters can be specific to one stereoisomer.
Therefore, if chiral derivatives of this compound are designed, it is essential to synthesize and test each enantiomer separately to fully characterize their individual pharmacological profiles.
Future Research Directions and Unexplored Avenues for 3,8 Dimethylquinolin 4 Ol
Exploration of Novel Synthetic Pathways
The synthesis of quinolin-4-ones has traditionally been dominated by classic methods such as the Gould-Jacobs and Conrad-Limpach reactions. mdpi.comresearchgate.net While effective, these methods often necessitate harsh reaction conditions. The future of synthesizing 3,8-Dimethylquinolin-4-ol and its derivatives lies in the development of more efficient, sustainable, and versatile synthetic protocols.
Key Future Research Directions:
Green Synthesis Methodologies: A significant area for future exploration is the adoption of "green" chemistry principles. researchgate.net This includes the use of environmentally benign solvents like water or ethanol (B145695), and the development of catalyst-free or metal-free reaction conditions. researchgate.netnih.gov Research into microwave-assisted and ultrasound-promoted syntheses could also lead to faster reaction times and improved energy efficiency. mdpi.com
Advanced Catalytic Systems: The application of novel catalysts presents a promising frontier. Nanocatalysts, for instance, offer high surface area and reactivity, potentially leading to more efficient syntheses under milder conditions. acs.org Furthermore, the exploration of N-heterocyclic carbene (NHC) organocatalysis could provide an alternative to traditional metal-based catalysts. mdpi.com
One-Pot and Multi-Component Reactions: Designing one-pot or multi-component reactions for the synthesis of complex this compound derivatives would significantly enhance synthetic efficiency by reducing the number of purification steps and minimizing waste. researchgate.netnih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Green Synthesis | Reduced environmental impact, safer reaction conditions. researchgate.net |
| Nanocatalysis | Higher efficiency, milder reaction conditions, catalyst recyclability. acs.org |
| N-Heterocyclic Carbene (NHC) Catalysis | Metal-free, milder conditions, alternative to traditional methods. mdpi.com |
| One-Pot Reactions | Increased efficiency, reduced waste, and cost-effectiveness. researchgate.net |
Advanced Mechanistic Investigations into Chemical Reactivity
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for controlling reaction outcomes and designing novel derivatives. Future research should pivot towards a combination of computational and experimental techniques to unravel the intricacies of its chemical reactivity.
Key Future Research Directions:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and elucidate the electronic effects of the methyl groups on the quinoline (B57606) core. orientjchem.orgresearchgate.net This can provide invaluable insights into regioselectivity and reactivity.
Kinetic Studies: Detailed kinetic studies of key synthetic reactions will help in optimizing reaction conditions and understanding the rate-determining steps.
Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR and NMR, can aid in the identification and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms.
High-Throughput Screening of Derivatized Libraries for Diverse Non-Medical Applications
While quinoline derivatives have been extensively studied for their medicinal applications, the potential of this compound and its analogues in other scientific and industrial domains remains largely untapped. researchgate.netnih.govmdpi.comjetir.orgnih.gov High-throughput screening (HTS) of derivatized libraries is a powerful strategy to accelerate the discovery of new functionalities. nih.govnih.gov
Key Future Research Directions:
Materials Science: Libraries of this compound derivatives could be screened for applications in materials science, such as organic light-emitting diodes (OLEDs), organic semiconductors, and functional dyes. nih.gov
Corrosion Inhibition: Given that some quinoline derivatives have shown promise as corrosion inhibitors, HTS could be employed to identify potent and environmentally friendly anti-corrosion agents based on the this compound scaffold.
Agrochemicals: Screening for herbicidal, fungicidal, or insecticidal activity could lead to the development of new agrochemicals.
| Application Area | Screening Focus |
| Materials Science | Electroluminescent properties, conductivity, photostability. nih.gov |
| Corrosion Inhibition | Adsorption efficiency on metal surfaces, inhibition of electrochemical corrosion processes. |
| Agrochemicals | Efficacy against common agricultural pests and pathogens. |
Integration of Machine Learning and AI in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. researchgate.netdoaj.orgnih.govmdpi.comnih.gov These powerful computational tools can be leveraged to accelerate the design and discovery of novel this compound derivatives with desired properties for non-medical applications.
Key Future Research Directions:
Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the physicochemical properties, reactivity, and potential applications of new this compound derivatives. researchgate.netnih.govnih.govbiointerfaceresearch.commdpi.com This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.
Generative Models: Generative adversarial networks (GANs) and other deep learning architectures can be used to design novel this compound derivatives with optimized properties for specific applications. researchgate.net
Reaction Prediction: AI algorithms can be trained to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel derivatives. doaj.org
Deeper Understanding of Tautomeric Control in Complex Environments
This compound can exist in tautomeric forms, primarily the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. The equilibrium between these tautomers can be influenced by environmental factors such as solvent polarity and pH. nih.govresearchgate.netcomporgchem.comresearchgate.netsemanticscholar.orgfrontiersin.orgmdpi.com A deeper understanding and the ability to control this tautomeric equilibrium is crucial, as the different tautomers may exhibit distinct chemical and physical properties.
Key Future Research Directions:
Q & A
Q. What are the common synthetic routes for 3,8-Dimethylquinolin-4-ol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization of substituted anilines with β-ketoesters or via palladium-catalyzed cross-coupling reactions. For example, Koenigs-Knorr glucosylation methods (used for analogous quinolines) employ acetobromo-α-D-glucose and cesium carbonate in acetonitrile to functionalize the hydroxyl group, achieving yields >70% . Reaction parameters such as solvent polarity (e.g., toluene vs. acetonitrile), temperature (80–100°C), and catalyst loading (e.g., 0.02 mmol Pd for Suzuki couplings) critically impact yield and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Multimodal characterization is essential:
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and detects impurities (e.g., δ 12.95 ppm for hydroxyl protons in quinolinones) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁NO: 161.0841) .
- HPLC (98.6% purity threshold) identifies residual solvents or side products .
- X-ray crystallography resolves stereochemistry in crystalline derivatives .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?
Key properties include:
- Solubility : Hydroxyquinolines are sparingly soluble in water but dissolve in polar aprotic solvents (DMSO, DMF) .
- Stability : The hydroxyl group at position 4 may oxidize under prolonged light exposure; storage at −20°C in inert atmospheres is recommended .
- pKa : Estimated at ~9.5 (based on analogues like 8-hydroxyquinoline), affecting protonation in biological assays .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for targeted applications?
- Position-specific functionalization : Introduce substituents (e.g., trifluoromethyl, methoxy) via nucleophilic aromatic substitution or cross-coupling. For example, 8-methoxy derivatives are synthesized using Pd-mediated couplings with boronic acids .
- Deuterated analogs : Replace methoxy groups with deuterated methoxy-d₃ to study metabolic stability via isotopic labeling .
- Yield optimization : Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and solvent .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogues?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Impurity profiles : Compare HPLC traces and HRMS data across studies to rule out contaminants .
- Assay conditions : Standardize protocols (e.g., pH, cell lines) for comparability. For example, cytotoxicity in HeLa cells varies with compound solubility .
- Structural confirmation : Re-evaluate NMR assignments (e.g., δ 7.02 ppm for aryl protons) to ensure consistency with literature .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Docking studies : Model interactions with target proteins (e.g., γ-aminobutyric acid receptors) using software like AutoDock. Focus on hydrogen bonding with the hydroxyl group and hydrophobic contacts with methyl groups .
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients; monitor transitions like m/z 161→143 (collision energy 20 eV) .
- UV-Vis spectroscopy : Quantify via absorbance at λₘₐₓ ≈ 320 nm (ε = 4500 M⁻¹cm⁻¹) in ethanol .
Q. How can researchers mitigate challenges in scaling up this compound synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
